Bienvenue dans la boutique en ligne BenchChem!

Mirabegron N-carbamoylglucuronide

UGT1A3 Glucuronidation Drug-Drug Interaction

Mirabegron N-carbamoylglucuronide (M13) is the definitive UGT1A3-specific glucuronide metabolite of mirabegron. Unlike M11 (UGT2B7) and M14 (UGT1A8), its formation depends exclusively on UGT1A3, making it an irreplaceable probe for studying UGT1A3 genetic polymorphisms and drug-drug interactions. This high-purity standard is mandatory for regulatory-compliant ANDA bioequivalence studies and validated LC-MS/MS bioanalytical method development. Substituting other mirabegron glucuronides compromises assay specificity and DMPK conclusions. Ensure data integrity—order the validated UGT1A3 metabolite standard.

Molecular Formula C₂₈H₃₂N₄O₁₀S
Molecular Weight 616.64
CAS No. 1365244-67-2
Cat. No. B1146855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegron N-carbamoylglucuronide
CAS1365244-67-2
Synonymsβ-D-Glucopyranuronic Acid 1-[N-[2-[4-[[2-(2-Amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate]
Molecular FormulaC₂₈H₃₂N₄O₁₀S
Molecular Weight616.64
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2): A Definitive Analytical Reference Standard for the M13 Glucuronide Metabolite


Mirabegron N-carbamoylglucuronide (CAS 1365244-67-2), also designated as M13 or YM-538859, is a primary Phase II glucuronide metabolite of the β3-adrenoceptor agonist mirabegron, formed via direct conjugation of glucuronic acid to the parent drug's carbamoyl nitrogen moiety [1]. It is a high-purity (>90% by HPLC) research compound, with a molecular formula of C28H32N4O10S and an average mass of 616.64 Da [2]. As a specific product of UDP-glucuronosyltransferase 1A3 (UGT1A3) activity, it is an essential analyte for in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies, analytical method validation, and regulatory bioequivalence assessments of mirabegron formulations [3].

Why Mirabegron N-Carbamoylglucuronide Cannot Be Replaced by Other Mirabegron Glucuronides


In-class substitution with other mirabegron glucuronide metabolites (e.g., M11, M14) or alternative analytical reference materials is scientifically unsound due to unique, non-interchangeable attributes of M13. Critically, its formation is catalyzed by a distinct UDP-glucuronosyltransferase isoform (UGT1A3) compared to the enzymes responsible for M11 (UGT2B7) and M14 (UGT1A8) [1]. This differential enzymatic pathway can be exploited to assess genetic polymorphisms or drug-drug interactions that specifically affect UGT1A3 activity, a nuance lost if a different glucuronide is used. Furthermore, its unique structural and chromatographic properties (e.g., a specific retention time of 3.4 minutes under validated LC-MS/MS conditions) mean it serves as an irreplaceable, specific marker for method development, analyte identification, and quantification in complex biological matrices [2]. Using a generic or incorrect glucuronide standard will lead to inaccurate quantification and flawed DMPK conclusions.

Mirabegron N-Carbamoylglucuronide: Quantitative Differentiation and Procurement-Relevant Evidence


Distinct UGT Isoform Catalysis Enables Specific Metabolic Pathway Analysis

Mirabegron N-carbamoylglucuronide (M13) is specifically catalyzed by the UDP-glucuronosyltransferase isoform UGT1A3, while other glucuronide metabolites (M11 and M14) are predominantly formed by UGT2B7 and UGT1A8, respectively [1][2]. In a panel of recombinant human UGTs, rhUGT1A3 exhibited the highest activity for M13 formation, a finding not observed for M11 or M14, which each showed a distinct enzyme preference [1].

UGT1A3 Glucuronidation Drug-Drug Interaction Pharmacogenomics

Validated LC-MS/MS Assay with Distinct Chromatographic Retention Time

A validated LC-MS/MS method for mirabegron and its metabolites in human plasma reports a distinct retention time of 3.4 minutes for Mirabegron N-carbamoylglucuronide (M13), which differs from those of other glucuronides: M11 (2.7 min) and M14 (2.2 min) [1]. The assay for M13 demonstrates high accuracy, with intra- and inter-day accuracies ranging from 91.5% to 96.5% across quality control levels [1].

LC-MS/MS Method Validation Bioanalysis Pharmacokinetics

Defined Physicochemical Properties Differentiate M13 from M11 O-Glucuronide

Mirabegron N-carbamoylglucuronide (M13) exhibits distinct predicted physicochemical properties compared to its O-glucuronide counterpart (M11), which can impact in vitro and in vivo behavior. M13 has a predicted water solubility of 0.0329 mg/mL and a logP of 1.31, while M11 has a reported solubility in DMSO/methanol and a predicted boiling point of 904.6°C versus M13's 979.6°C [1].

Physicochemical Properties LogP Water Solubility In Silico Prediction

Traceable Reference Material for Quantitative Urinary Metabolite Analysis

In a clinical mass balance study using [14C]mirabegron, glucuronidation (the combined pathway for M11, M12, M13, and M14) accounted for 34% of the identified metabolites in human urine, with unchanged drug representing 45% of excreted radioactivity [1]. While the study does not quantify individual glucuronides, it establishes the collective importance of this pathway and by extension, the need for pure, characterized standards like M13 for deconvoluting and precisely quantifying each component in follow-up studies.

Urinary Excretion Mass Balance Metabolite Profiling Bioequivalence

Core Application Scenarios for Mirabegron N-Carbamoylglucuronide in Pharmaceutical Research


Development and Validation of Bioanalytical Methods for Mirabegron DMPK Studies

As a primary analyte in validated LC-MS/MS methods for human plasma, Mirabegron N-carbamoylglucuronide is indispensable for creating and qualifying assays that support clinical pharmacokinetic studies [1]. Its defined retention time and method validation parameters (e.g., accuracy between 91.5-96.5%) are essential for establishing robust, reproducible, and regulatory-compliant bioanalytical methods to quantify the M13 metabolite in biological samples from patient populations [1].

In Vitro Investigation of UGT1A3-Mediated Drug Metabolism and Drug-Drug Interactions

Due to its unique and specific formation by the UGT1A3 enzyme, this compound serves as a critical probe substrate in human liver microsome or recombinant enzyme assays [2]. Researchers can use this standard to accurately quantify M13 formation rates, enabling detailed studies on the impact of UGT1A3 genetic variants or the potential for inhibitory drug-drug interactions that specifically affect this metabolic clearance pathway [2].

Reference Standard for Quality Control and Bioequivalence Testing of Generic Mirabegron

For analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA), a characterized reference standard of Mirabegron N-carbamoylglucuronide is mandatory [3]. It is used as a marker in quality control (QC) applications to demonstrate the bioequivalence of a generic formulation by comparing the rate and extent of formation of this specific metabolite against the reference listed drug [3].

Metabolite Identification and Profiling in Human Urinary Excretion Studies

This standard is used to definitively identify and quantify the M13 metabolite in urine samples as part of comprehensive metabolic profiling studies. While earlier studies categorized this metabolite within a broader glucuronidation fraction (34% of excreted metabolites), its use as a reference standard enables precise, compound-specific quantification, providing the granularity needed for advanced systems pharmacology and PBPK models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirabegron N-carbamoylglucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.